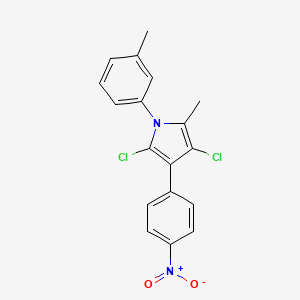
2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its complex structure, which includes multiple substituents such as chlorine, methyl, and nitro groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce new functional groups in place of the halogen atoms.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
2,4-Dichloro-1H-pyrrole: Lacks the additional methyl and nitrophenyl groups.
5-Methyl-1H-pyrrole: Lacks the chlorine and nitrophenyl groups.
3-(4-Nitrophenyl)-1H-pyrrole: Lacks the chlorine and methyl groups.
Uniqueness
2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole is unique due to its combination of substituents, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can make it valuable for specialized applications in research and industry.
属性
CAS 编号 |
88502-81-2 |
|---|---|
分子式 |
C18H14Cl2N2O2 |
分子量 |
361.2 g/mol |
IUPAC 名称 |
2,4-dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-4-3-5-15(10-11)21-12(2)17(19)16(18(21)20)13-6-8-14(9-7-13)22(23)24/h3-10H,1-2H3 |
InChI 键 |
BSTIUJUVMCCUAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-])Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)

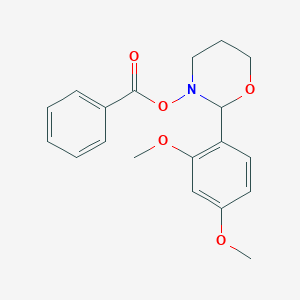
![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
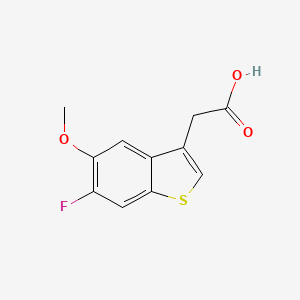
![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)
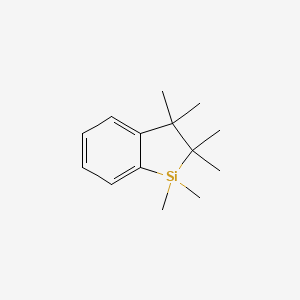
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

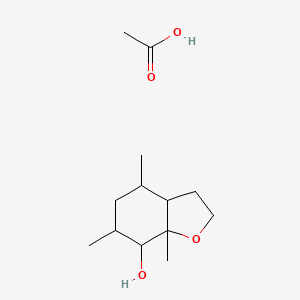
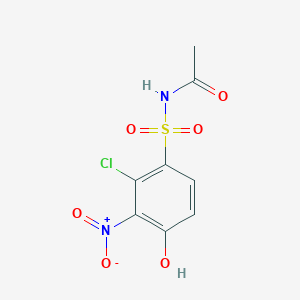
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
